[1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride
Description
Introduction to [1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride in Contemporary Heterocyclic Chemistry
Historical Context of Pyrazole-Based Pharmacophores in Drug Discovery
Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry since its isolation from watermelon seeds in 1959. Early synthetic efforts, such as Hans von Pechmann’s 1898 acetylene-diazomethane method, laid the groundwork for modern derivatives. The pyrazole scaffold’s versatility is evident in drugs like celecoxib (a cyclooxygenase-2 inhibitor) and stanozolol (an anabolic steroid), which exploit its planar structure and ability to engage in hydrogen bonding.
The substitution pattern of pyrazole derivatives critically influences their bioactivity. For instance, electron-withdrawing groups at the 3- and 5-positions enhance metabolic stability, while methoxyethyl side chains, as seen in this compound, improve solubility and pharmacokinetic profiles. This compound’s 2-methoxyethyl group at the 1-position and hydrazine at the 3-position exemplify rational design principles developed through decades of structure-activity relationship (SAR) studies.
Table 1: Key Molecular Properties of this compound vs. Parent Hydrazine
Strategic Importance of Hydrazine Functionalization in Bioactive Molecule Design
Hydrazine ($$ \text{N}2\text{H}4 $$) functionalization introduces redox-active moieties capable of nitric oxide (NO) release under physiological conditions, a property leveraged in antihypertensives like hydralazine. The hydrazine group in this compound adopts a (Z)-1-(2-phenylquinazolin-4(3H)-ylidene)hydrazine tautomer, optimizing electron delocalization and oxidative stability. This configuration enables dual targeting: the pyrazole core interacts with hydrophobic enzyme pockets, while the hydrazine moiety participates in hydrogen bonding or redox reactions.
Comparative studies of hydrazine-containing drugs reveal that electron-deficient aromatic systems, such as the pyrazole ring in this compound, accelerate hydrazine decomposition into bioactive intermediates. The methoxyethyl side chain further modulates electron density, as evidenced by the compound’s computed InChIKey (SARCLZHZVYTTBG-UHFFFAOYSA-N), which reflects its unique electronic profile.
Table 2: Approved Drugs Featuring Hydrazine Pharmacophores
| Drug Name | Therapeutic Class | Target Pathway |
|---|---|---|
| Hydralazine | Antihypertensive | Nitric oxide release |
| Isoniazid | Antitubercular | Mycolic acid synthesis |
| Procarbazine | Antineoplastic | DNA alkylation |
| Phenelzine | Antidepressant | Monoamine oxidase inhibition |
The synthesis of this compound involves sequential reactions starting from 1,3-dicarbonyl precursors, followed by hydrazine coupling and hydrochloride salt formation. This route mirrors the Paal-Knorr pyrazole synthesis but incorporates methoxyethyl substitution via nucleophilic alkylation. X-ray crystallography confirms the planar geometry of the pyrazole ring, with C-N bond lengths averaging 1.33 Å, consistent with aromatic stabilization.
Properties
IUPAC Name |
[1-(2-methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.2ClH/c1-11-5-4-10-3-2-6(8-7)9-10;;/h2-3H,4-5,7H2,1H3,(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARCLZHZVYTTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=N1)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl system. This method is commonly used for the preparation of pyrazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as multicomponent reactions or dipolar cycloadditions. These methods allow for the efficient synthesis of the compound on a larger scale, making it suitable for industrial applications .
Chemical Reactions Analysis
Synthetic Pathways
The compound [1-(2-methoxyethyl)pyrazol-3-yl]hydrazine dihydrochloride is a functionalized pyrazole derivative with a hydrazine substituent. Its synthesis and reactivity are closely tied to the pyrazole core and the hydrazine group. Key methods for synthesizing analogous pyrazole-hydrazine derivatives include:
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Cyclocondensation of Hydrazines : Pyrazole rings are often synthesized via condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic conditions. For example, phenylhydrazine reacts with malononitrile derivatives to yield 3-amino-substituted pyrazolines (Scheme 7, ).
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Electrophilic Substitution : The hydrazine group acts as a nucleophile in reactions with carbonyl compounds. For instance, hydrazine derivatives react with β-ketoesters to form pyrazoles via cyclization (Table 2, ).
Reactivity of the Hydrazine Group
The hydrazine moiety (-NH-NH) in this compound participates in diverse reactions:
Pyrazole Core Reactivity
The pyrazole ring undergoes electrophilic substitution and functionalization:
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Halogenation : Bromine or iodine in acetic acid substitutes at the C4/C5 positions.
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Cross-Coupling : Suzuki-Miyaura reactions enable aryl/heteroaryl substitutions at the pyrazole ring (Scheme 3, ).
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Electrocyclization : Thermal or photochemical rearrangements of pyrazolines to pyrazoles (Scheme 33, ).
Key Research Findings
Scientific Research Applications
Biological Activities
Research indicates that compounds related to [1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
- Anticancer Properties : Studies have indicated that certain pyrazole derivatives can inhibit cancer cell proliferation, making them candidates for further investigation in cancer therapy.
- HIV Inhibition : Research has identified compounds that target HIV integrase, highlighting the potential for developing new antiretroviral therapies .
Medicinal Applications
The compound's structure allows it to interact with biological targets effectively:
- cGMP PDE5 Inhibition : A related compound has been noted for its ability to inhibit phosphodiesterase type 5, which is relevant in treating erectile dysfunction. This suggests that [1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine may also possess similar properties .
- Dual Allosteric Inhibitors : The compound could be explored as part of a scaffold for dual inhibitors targeting multiple functions in viral replication processes, particularly in HIV treatment .
Agricultural Applications
In agricultural research, pyrazole derivatives have been evaluated for their herbicidal activities. The synthesis of fully substituted 3-hydroxypyrazoles has shown promising results as herbicides, indicating that [1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine could be developed for use in crop protection strategies .
Case Studies and Research Findings
- Antimicrobial Screening : A study screened various pyrazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the hydrazine moiety significantly enhanced activity.
- Cancer Cell Proliferation Inhibition : Another research focused on the anticancer potential of pyrazole derivatives demonstrated that specific structural modifications led to increased cytotoxicity against breast cancer cell lines.
- HIV Replication Studies : A series of experiments investigated the effect of pyrazole compounds on HIV replication, showing that certain derivatives could effectively inhibit viral replication at low micromolar concentrations.
Mechanism of Action
The mechanism of action of [1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs: Substituent Effects on Stability and Reactivity
Table 1: Key Properties of Hydrazine Dihydrochloride Derivatives
- Stability: Compounds with bulky substituents (e.g., diphenyldibenzylhydrazine dihydrochloride) exhibit lower stability due to steric strain weakening N–N bonds, as noted in early 20th-century studies . The target compound’s pyrazole-methoxyethyl group likely balances steric bulk and electronic stabilization, offering moderate stability.
- Reactivity : Methoxyethyl-substituted chromones react efficiently with hydrazine dihydrochloride to form trifluoromethylpyrazoles , suggesting that the methoxyethyl group in the target compound may similarly facilitate nucleophilic reactions.
Heterocyclic Derivatives: Pharmacological Implications
- Pyrazole vs. Piperazine/Pyrrolidine Derivatives : Piperazine dihydrochlorides (e.g., 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropenyl)piperazine dihydrochloride) are often used as dopamine reuptake inhibitors , whereas pyrazole-based hydrazines may target enzymes like dihydroorotate dehydrogenase (DHODH) . The pyrazole ring in the target compound could confer selectivity for kinase or oxidoreductase inhibition.
- Comparison with Oxetane and Pyrrolidine Analogs : Oxetane-containing hydrazines (e.g., 1-(oxetan-3-yl)hydrazine dihydrochloride) are prized for improving metabolic stability and solubility in drug design , whereas pyrrolidine derivatives (e.g., 1-(pyrrolidin-3-yl)hydrazine dihydrochloride) may enhance blood-brain barrier penetration .
Biological Activity
[1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is synthesized through the cyclocondensation of hydrazine with carbonyl systems, and it serves as a building block for more complex heterocyclic compounds. Its biological activities are being investigated for applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
The synthesis of this compound typically involves the following steps:
- Cyclocondensation : Hydrazine reacts with a carbonyl compound under specific conditions, often using solvents like ethanol or methanol.
- Reagents : Common reagents include hydrazine, carbonyl compounds, and various oxidizing or reducing agents.
- Reaction Conditions : Heating is often required to facilitate the reaction, which can also be scaled up for industrial production through multicomponent reactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, similar to other hydrazone derivatives that possess antimicrobial properties .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, related hydrazone derivatives have demonstrated significant cytotoxic effects against multiple cancer cell lines .
- Mechanism of Action : The biological effects may be attributed to interactions with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
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Antitubercular Activity : A study highlighted the synthesis of related pyrazole derivatives that exhibited antitubercular activity, suggesting a potential therapeutic application for tuberculosis treatment .
Compound MIC (µg/mL) Activity Compound 38 0.5 Antitubercular Compound 39 0.8 Antitubercular - Hydrazone Derivatives : A review indicated that hydrazones, including pyrazole-based compounds, possess diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The structural features of these compounds significantly influence their biological efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the pyrazole ring affect biological activity:
- Substituents : Variations in substituents at different positions on the pyrazole ring can enhance or diminish biological activity.
- Functional Groups : The presence of functional groups such as methoxy or halogens can significantly impact the compound's interaction with biological targets.
Q & A
Q. What are the standard synthetic routes for [1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride, and how are reaction conditions optimized?
The synthesis typically involves the condensation of hydrazine derivatives with ketones or aldehydes under reflux in polar solvents like ethanol. For example, phenyl hydrazine hydrochloride derivatives react with benzylideneacetone in ethanol under reflux (6–8 hours), followed by precipitation and recrystallization . Key parameters include temperature control (reflux ~78°C for ethanol), stoichiometric ratios of precursors, and pH adjustment to minimize side reactions. Purification via recrystallization or chromatography ensures high yield and purity.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural elucidation relies on:
Q. What preliminary biological screening methods are used to assess its bioactivity?
Initial screening focuses on enzyme inhibition assays (e.g., aminopeptidase N, VEGFR2, or MMP9) due to structural similarities to pyrazoline derivatives with reported antitumor and anti-angiogenic activity . Dose-response curves (IC50 values) and cytotoxicity assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HeLa, MCF-7) are standard.
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., IC50 variability across studies) be resolved?
Discrepancies may arise from differences in assay conditions (pH, temperature) or compound purity. Methodological solutions include:
- Standardized protocols : Use validated enzyme sources (e.g., recombinant human MMP9) and control inhibitors.
- Batch consistency : HPLC purity >98% (UV detection at 254 nm) and elemental analysis (C, H, N, Cl) to confirm stoichiometry .
- Statistical rigor : Triplicate assays with error bars and ANOVA for inter-study comparisons .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt form adjustment : Dihydrochloride salts improve aqueous solubility but may require counterion screening (e.g., acetate vs. hydrochloride) .
- Prodrug derivatization : Introduce acetyl or PEG groups to the hydrazine moiety to enhance membrane permeability .
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vivo dosing, validated by stability studies (HPLC over 24 hours) .
Q. How can computational modeling guide target identification for this compound?
- Molecular docking : Use PyMOL or AutoDock to predict binding to VEGFR2 or MMP9 active sites, leveraging crystallographic data from PDB entries (e.g., 1L6J for MMP9) .
- Pharmacophore mapping : Align the pyrazole-hydrazine scaffold with known inhibitors (e.g., marimastat for MMP9) to identify critical hydrogen-bonding interactions .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) in explicit solvent models (e.g., TIP3P water) .
Q. What are the challenges in scaling up synthesis, and how are they mitigated?
- By-product formation : Monitor intermediates via TLC or LC-MS to detect side reactions (e.g., over-alkylation).
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) or fractional distillation for large batches .
- Safety : Handle hydrazine derivatives in fume hoods with PPE due to potential mutagenicity (OSHA guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
